molecular formula C15H15Cl2N3O3 B10909416 5-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid

5-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid

Cat. No.: B10909416
M. Wt: 356.2 g/mol
InChI Key: HBWUNOJNHZUFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid is a complex organic compound that features a pyrazole ring substituted with chlorobenzyl and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pentanoic acid moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15Cl2N3O3

Molecular Weight

356.2 g/mol

IUPAC Name

5-[[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H15Cl2N3O3/c16-11-5-2-1-4-10(11)8-20-9-12(17)15(19-20)18-13(21)6-3-7-14(22)23/h1-2,4-5,9H,3,6-8H2,(H,22,23)(H,18,19,21)

InChI Key

HBWUNOJNHZUFSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)NC(=O)CCCC(=O)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.